Ethyl bicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound used in the preparation of penicillin bicyclic acrylate BRL 56173, which is highly stable to β-lactamase . It has a molecular weight of 156.18 g/mol .
Synthesis Analysis
The synthesis of Ethyl bicyclo[3.1.0]hexane-6-carboxylate involves a stereoselective process. The achiral catalysts used in the process were relatively unselective, resulting in close to a 1:1 exo/endo mixture . A study demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings of 0.005 mol % .Molecular Structure Analysis
The molecular formula of Ethyl bicyclo[3.1.0]hexane-6-carboxylate is C8H12O3 . The InChI code is InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
Ethyl bicyclo[3.1.0]hexane-6-carboxylate has a molecular weight of 156.18 g/mol . It has a topological polar surface area of 35.5 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 156.078644241 g/mol .Scientific Research Applications
Application in Organic Synthesis
Scientific Field
Summary of the Application
Ethyl bicyclo[3.1.0]hexane-6-carboxylate has been used in the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
Methods of Application
The compound is used in a photoredox-catalyzed reaction under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Results or Outcomes
The reaction was highly diastereoselective, providing access to important building blocks for medicinal chemistry .
Application in Bioactive Compound Development
Scientific Field
Summary of the Application
Bicyclo[2.1.1]hexanes, which can be synthesized from Ethyl bicyclo[3.1.0]hexane-6-carboxylate, are increasingly important in the development of bioactive compounds .
Methods of Application
The specific methods of application in medicinal chemistry are not detailed in the sources. However, it’s likely that the compound is incorporated into various stages of the drug development process .
Results or Outcomes
The high ring strain of these bicyclic scaffolds makes them valuable synthetic intermediates, but also challenging to synthesize .
Application in mGluR2/3 Agonists Development
Summary of the Application
Ethyl bicyclo[3.1.0]hexane-6-carboxylate has been used in the preparation of highly substituted bicyclo[3.1.0]hexane mGluR2/3 agonists . These agonists have potential medical applications for CNS disorders, including anxiety disorders, epilepsy, schizophrenia, cognition, Parkinson’s disease, and Alzheimer’s disease .
Methods of Application
Addition and elimination, carbene insertion, SN2 type cyclization, and application of Trost’s asymmetric allylic alkylation (AAA) are methods of choice for the construction of the ring system . Functionalization of the bicyclo[3.1.0]hexane core structure and synthesis of one of the most potent and selective mGluR2/3 agonists, MGS0028, are also reviewed .
Results or Outcomes
The synthesis of these mGluR2/3 agonists that bear a bicyclo[3.1.0]hexane core structure has been reported . These agonists are considered to be potent and selective .
Application in Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Summary of the Application
Ethyl bicyclo[3.1.0]hexane-6-carboxylate could potentially be used in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .
Methods of Application
The specific methods of application in this synthesis are not detailed in the sources. However, it’s likely that the compound is incorporated into various stages of the synthesis process .
Results or Outcomes
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane could potentially be achieved .
properties
IUPAC Name |
ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKKUHDTEJVVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508488 | |
Record name | Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
CAS RN |
72229-06-2 | |
Record name | Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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